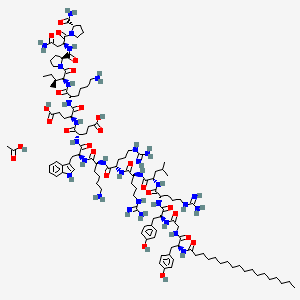
Lyn peptide inhibitor acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyn peptide inhibitor acetate is a potent and cell-permeable inhibitor of Lyn-coupled interleukin-5 receptor signaling pathways. It specifically blocks Lyn activation and inhibits the binding of Lyn tyrosine kinase to the βc subunit of interleukin-3, granulocyte-macrophage colony-stimulating factor, and interleukin-5 receptors . This compound is significant in the study of asthma, allergic reactions, and other eosinophilic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lyn peptide inhibitor acetate involves the design of a peptide inhibitor using the Lyn-binding sequence. The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and further use.
Chemical Reactions Analysis
Types of Reactions
Lyn peptide inhibitor acetate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific proteins and receptors within cells to exert its inhibitory effects.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conditions typically include controlled temperature and pH to ensure the correct folding and stability of the peptide.
Major Products Formed
The major product formed is the this compound itself, which is characterized by its ability to inhibit Lyn kinase activity and block specific signaling pathways associated with eosinophilic inflammation .
Scientific Research Applications
Lyn peptide inhibitor acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-peptide interactions and the role of Lyn kinase in various signaling pathways.
Mechanism of Action
Lyn peptide inhibitor acetate exerts its effects by binding to the Lyn kinase, preventing its activation and subsequent signaling. Lyn kinase is a member of the Src family of tyrosine kinases and plays a crucial role in various cellular processes . By inhibiting Lyn kinase, the compound blocks the phosphorylation of downstream targets, thereby modulating cell survival, proliferation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A small molecule inhibitor that targets multiple tyrosine kinases, including Lyn kinase.
Bafetinib: Another Lyn kinase inhibitor used in research to study its effects on cancer cell lines.
Uniqueness
Lyn peptide inhibitor acetate is unique in its specificity for Lyn kinase and its ability to block specific signaling pathways without affecting other signals . This selective inhibition makes it a valuable tool for studying the precise role of Lyn kinase in various diseases and for developing targeted therapies.
Properties
Molecular Formula |
C117H188N30O26 |
|---|---|
Molecular Weight |
2430.9 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1 |
InChI Key |
VLGOBVFKVGWHSY-FMHIDZNUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




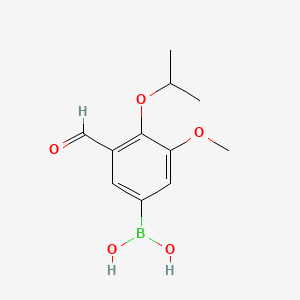

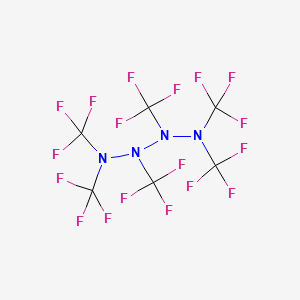
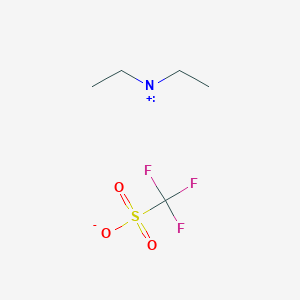
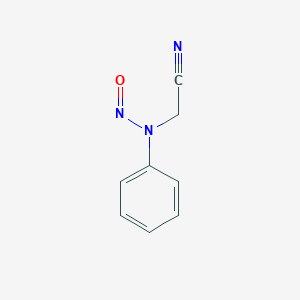


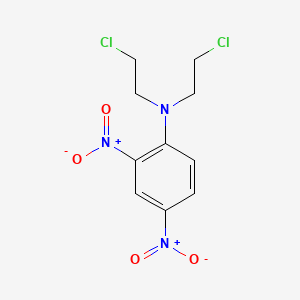
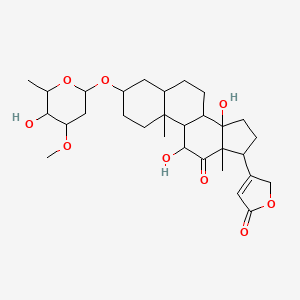
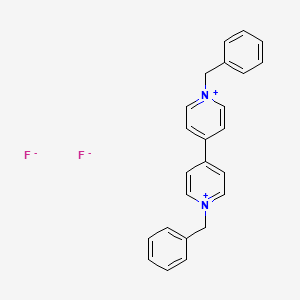
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)

